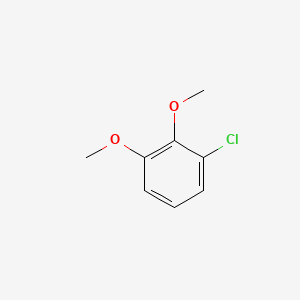

1-Chloro-2,3-dimethoxybenzene

Description

BenchChem offers high-quality 1-Chloro-2,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCXXMPHTZGGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238079 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90282-99-8 | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene for Advanced Research

This guide provides an in-depth exploration of 1-Chloro-2,3-dimethoxybenzene, a pivotal chlorinated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core properties, safety protocols, synthesis methodologies, and applications, grounding all information in established scientific principles and validated sources.

Section 1: Core Compound Identification and Properties

1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether. Its unique structure, featuring a chlorine atom and two adjacent methoxy groups, makes it a valuable intermediate in specialized organic synthesis.

Key Identifiers

The unambiguous identification of a chemical compound is the foundation of reproducible science. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which is essential for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 90282-99-8 | [1][2] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | [2] |

| Synonyms | 3-Chloroveratrole, 3-Chloro-1,2-dimethoxybenzene | [2] |

Physicochemical Properties

Understanding the physicochemical properties is critical for designing experiments, particularly for reaction setup, purification, and storage. The data presented below are compiled from validated chemical databases.

| Property | Value | Unit | Source |

| Molecular Weight | 172.61 | g/mol | [1][2] |

| Appearance | Light yellow powder/solid | - | [3] |

| Melting Point | 33 - 37 | °C | [3] |

| Boiling Point | ~239 | °C (at 760 mmHg) | [4] |

| Flash Point | 112 | °C | [3] |

| Density | ~1.2 | g/cm³ | [4] |

| LogP | 2.99 | - | [4] |

Note: Some properties, like boiling point and density, are predicted values and should be treated as estimations.

Section 2: Safety, Handling, and Storage

From a risk assessment perspective, proper handling protocols are non-negotiable. The Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication.

GHS Hazard Classification

Based on aggregated data, this compound presents moderate hazards that require appropriate protective measures.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed (classification reported by a minority of notifiers).[6]

Recommended Handling and Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is paramount to mitigate risks associated with handling 1-Chloro-2,3-dimethoxybenzene.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3][7]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required.[3] However, if dusts or aerosols are generated, a NIOSH-approved respirator is necessary.

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]

Storage and Stability

-

Conditions to Avoid: Incompatible products and strong oxidizing agents.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Stability: The compound is stable under normal storage conditions.[3]

Section 3: Synthesis and Reactivity

The synthesis of chlorinated dimethoxybenzenes often involves electrophilic aromatic substitution on a dimethoxybenzene precursor. The directing effects of the methoxy groups are a key consideration in achieving the desired regioselectivity.

Rationale for Synthetic Strategy

The two methoxy groups on the benzene ring are strong activating, ortho-, para- directing groups. In 1,3-dimethoxybenzene, the 2-, 4-, and 6- positions are activated. Direct chlorination can lead to a mixture of products. Therefore, more regioselective methods are often employed. One such strategy involves lithiation followed by quenching with a chlorine source, which offers precise control over the substitution pattern.[8]

Exemplary Synthesis Protocol: Lithiation and Chlorination

This protocol is based on a general method for the regioselective chlorination of activated aromatic rings.[8] It is a self-validating system as the purity of the product can be confirmed by standard analytical techniques (NMR, GC-MS), validating the efficacy of the regioselective lithiation step.

Workflow Diagram: Synthesis of 2-Chloro-1,3-dimethoxybenzene

Caption: Regioselective synthesis via lithiation-chlorination.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dimethoxybenzene (1.0 eq.) in an anhydrous ether solvent such as 1,2-dimethoxyethane.[8]

-

Lithiation: Cool the solution in an ice bath. Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the internal temperature. The choice of n-BuLi is critical as it is a strong base capable of deprotonating the activated aromatic ring. The ortho position to both methoxy groups is the most acidic, leading to regioselective lithiation.

-

Chlorination: After stirring for approximately 40 minutes, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise, ensuring the reaction temperature does not exceed 55°C.[8] NCS is an effective electrophilic chlorine source that reacts readily with the organolithium intermediate.

-

Workup: After an additional 45 minutes, quench the reaction by carefully pouring the mixture into water.[8]

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).[8] Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure product.[8]

Section 4: Applications in Research and Drug Development

Chlorinated and methoxylated phenyl rings are privileged structures in medicinal chemistry.[9][10] The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[10][11]

Role as a Synthetic Intermediate

1-Chloro-2,3-dimethoxybenzene and its isomers serve as key building blocks for more complex molecular architectures. Their utility stems from the differential reactivity of the chloro and methoxy groups.

-

Pharmaceutical Synthesis: These compounds are intermediates in the synthesis of biologically active molecules, including anti-inflammatory drugs, analgesics, and compounds with diuretic or antihypertensive properties.[8][12]

-

Cross-Coupling Reactions: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for drug discovery.

-

Material Science: Isomers like 1-chloro-3,5-dimethoxybenzene are used in developing specialty polymers and resins, contributing to materials with enhanced thermal and chemical stability.[12]

Mechanistic Insight: The "Magic" Chloro and Methoxy Effect

The strategic placement of chloro and methoxy groups is a cornerstone of modern drug design.

-

Chlorine Atom: It is highly versatile. It is electron-withdrawing inductively but can act as a weak ortho-, para- director in electrophilic substitutions. Crucially, it can form halogen bonds—a type of non-covalent interaction with protein backbones or side chains—that can significantly enhance binding affinity.[10] Its lipophilicity also aids in crossing biological membranes.

-

Methoxy Group: The methoxy group is a strong hydrogen bond acceptor and can increase aqueous solubility. Metabolically, it can be a point of O-demethylation by cytochrome P450 enzymes, a property that can be exploited to design prodrugs or to modulate the metabolic profile of a lead compound.

The combination of these groups, as seen in 1-Chloro-2,3-dimethoxybenzene, provides a scaffold with multiple points for synthetic diversification and property modulation, making it a valuable tool for medicinal chemists.

Section 5: Analytical Characterization

Confirmation of the structure and purity of 1-Chloro-2,3-dimethoxybenzene is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. GC-MS is particularly useful for assessing purity and identifying byproducts.[2]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C-O ether stretches and C-Cl stretches, present in the molecule.[2]

References

-

1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 . PubChem, National Center for Biotechnology Information. [Link]

-

1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 . PubChem, National Center for Biotechnology Information. [Link]

-

1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 . PubChem, National Center for Biotechnology Information. [Link]

-

Microwave Promoted Halogenation of Quinones, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS . International Journal for Multidisciplinary Research (IJFMR). [Link]

- Process for the preparation of chloro-1,4-dimethoxybenzene.

- Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

-

1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 . Chemsrc. [Link]

-

Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+% . Cole-Parmer. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . YouTube. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 | Chemsrc [chemsrc.com]

- 5. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.es [fishersci.es]

- 8. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. ijfmr.com [ijfmr.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 1-Chloro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Chloro-2,3-dimethoxybenzene, a versatile aromatic compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document will cover its fundamental chemical properties, synthesis methodologies, and reactivity, offering field-proven insights for its practical application.

Core Molecular and Physical Properties

1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether. Its core characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem[2] |

| Molecular Weight | 172.61 g/mol | PubChem[2] |

| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | PubChem[2] |

| CAS Number | 90282-99-8 | PubChem[2] |

| Appearance | Pale yellow to cream white low melting solid | Chem-Impex[1] |

| Melting Point | 32 - 38 °C | Chem-Impex[1] |

Synthesis of 1-Chloro-2,3-dimethoxybenzene: A Mechanistic Approach

The synthesis of 1-Chloro-2,3-dimethoxybenzene is a critical process for its subsequent use in more complex molecular architectures. A common and effective method involves the electrophilic chlorination of 1,3-dimethoxybenzene. This process can be achieved through various chlorinating agents, with N-chlorosuccinimide (NCS) being a widely used reagent.

Synthesis via Lithiation and Chlorination

An established method for the preparation of 2-chloro-1,3-dimethoxybenzene involves the lithiation of 1,3-dimethoxybenzene followed by reaction with a chlorinating agent.[3] This approach offers good regioselectivity.

Experimental Protocol:

-

Dissolution: Dissolve 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml).[3]

-

Lithiation: Add 2.6M n-butyllithium (40 ml) to the solution. The n-butyllithium acts as a strong base, deprotonating the aromatic ring at the most acidic position, which is ortho to both methoxy groups, forming [2,6-dimethoxyphenyl]-lithium.[3] This step is crucial for directing the chlorination to the desired position.

-

Chlorination: After 40 minutes, add N-chlorosuccinimide (13.5 g).[3] The lithium intermediate then acts as a nucleophile, attacking the electrophilic chlorine on NCS. It is critical to maintain the reaction temperature below 55°C using an ice bath to prevent side reactions.[3]

-

Quenching and Extraction: After an additional 45 minutes, pour the reaction mixture into water and extract with ether.[3] This step quenches the reaction and separates the organic product from aqueous impurities.

-

Purification: Evaporate the organic extract to obtain a crude oil. The oil is then purified by chromatography on silica gel, eluting with 20% ether-hexane.[3] Evaporation of the eluents yields an oil that crystallizes on standing. Recrystallization from hexane gives pure 2-chloro-1,3-dimethoxybenzene.[3]

Causality in Experimental Choices:

-

Solvent: 1,2-dimethoxyethane is an effective solvent for both the starting material and the organolithium intermediate, stabilizing the lithium cation.

-

Temperature Control: Maintaining a low temperature during the addition of NCS is vital to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Purification: Chromatographic purification is necessary to separate the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Direct Chlorination Strategies

Direct chlorination of dimethoxybenzenes using elemental chlorine is another synthetic route. However, this method is often accompanied by the formation of disubstituted products and requires careful control of reaction conditions to achieve good selectivity.[4] The use of a Lewis acid catalyst like titanium tetrachloride can improve the yield of the desired monochlorinated product by activating the chlorine molecule and enhancing its electrophilicity.[4]

Logical Workflow for Synthesis via Lithiation:

Caption: Synthesis workflow for 1-Chloro-2,3-dimethoxybenzene.

Chemical Reactivity and Applications

The presence of the chloro and methoxy groups on the benzene ring imparts a unique reactivity to 1-Chloro-2,3-dimethoxybenzene, making it a valuable intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The methoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of further electrophilic substitution reactions. This allows for the controlled introduction of other functional groups onto the aromatic ring.

Precursor for Bioactive Molecules

Chlorinated dimethoxybenzene derivatives are valuable intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[4] For instance, 2-Chloro-1,3-dimethoxybenzene is a starting material for the synthesis of pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which have shown diuretic, uricosuric, and antihypertensive properties.[3]

Signaling Pathway Implication (Hypothetical):

While specific signaling pathway interactions for 1-Chloro-2,3-dimethoxybenzene are not extensively documented in the provided search results, its role as a precursor for pharmacologically active compounds suggests its indirect involvement in modulating biological pathways. For example, if it were a precursor to a kinase inhibitor, the logical pathway would be as follows:

Caption: Hypothetical role as a precursor in drug development.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-Chloro-2,3-dimethoxybenzene. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

1-Chloro-2,3-dimethoxybenzene is a valuable and versatile chemical intermediate. Its well-defined molecular and physical properties, coupled with established synthetic routes, make it an important building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis and reactivity is essential for its effective utilization in research and development.

References

-

PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 4. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-Chloro-2,3-dimethoxybenzene

1-Chloro-2,3-dimethoxybenzene is an aromatic organic compound with the chemical formula C₈H₉ClO₂.[1] As a substituted dimethoxybenzene derivative, it holds significance as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The strategic placement of the chloro and methoxy groups on the benzene ring imparts specific reactivity and physicochemical properties that are instrumental in the construction of more complex molecular architectures.

The precise nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-2,3-dimethoxybenzene .[1] In scientific literature and commercial catalogs, it may also be referred to by a variety of synonyms, which are crucial to recognize for comprehensive literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-2,3-dimethoxybenzene[1] |

| CAS Number | 90282-99-8[1] |

| Molecular Formula | C₈H₉ClO₂[1] |

| Molecular Weight | 172.61 g/mol [1] |

| Synonyms | 3-Chloroveratrole, 1,2-Dimethoxy-3-chloro-benzene, Benzene, 1-chloro-2,3-dimethoxy-[1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 1-Chloro-2,3-dimethoxybenzene are fundamental to its handling, storage, and application in synthetic protocols. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

Synthesis of Chloro-Dimethoxybenzenes: A Methodological Perspective

The synthesis of chlorinated dimethoxybenzene derivatives, including 1-Chloro-2,3-dimethoxybenzene, typically involves the electrophilic chlorination of the corresponding dimethoxybenzene precursor. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and yield of the desired isomer.

A common synthetic strategy involves the direct chlorination of 1,2-dimethoxybenzene. The methoxy groups are ortho-, para-directing activators, influencing the position of the incoming chloro substituent.

Experimental Protocol: Electrophilic Chlorination of a Dimethoxybenzene

This protocol outlines a general procedure for the chlorination of a dimethoxybenzene, which can be adapted for the synthesis of 1-Chloro-2,3-dimethoxybenzene.

Materials:

-

1,2-Dimethoxybenzene

-

N-Chlorosuccinimide (NCS) or Chlorine gas

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Lewis acid catalyst (optional, e.g., AlCl₃, FeCl₃)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethoxybenzene in the chosen anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Chlorinating Agent:

-

Using NCS: Slowly add a solution of N-Chlorosuccinimide in the reaction solvent to the stirred solution of dimethoxybenzene.

-

Using Chlorine Gas: Bubble a controlled stream of chlorine gas through the reaction mixture.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired 1-Chloro-2,3-dimethoxybenzene isomer.

Key Reactions and Mechanistic Insights

1-Chloro-2,3-dimethoxybenzene can participate in a variety of organic reactions, making it a valuable intermediate. The presence of the chloro and methoxy groups influences its reactivity in electrophilic and nucleophilic substitution reactions.

-

Electrophilic Aromatic Substitution: The benzene ring, activated by the two methoxy groups, can undergo further electrophilic substitution. The positions of substitution will be directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than for activated aryl halides.

-

Cross-Coupling Reactions: The chloro-substituent allows this compound to participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the rapid diversification of molecular scaffolds.

Applications in Drug Discovery and Development

The utility of chlorinated and methoxylated aromatic compounds in medicinal chemistry is well-established. These functional groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2]

-

Lipophilicity and Membrane Permeability: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Receptor Binding Interactions: The chloro and methoxy groups can participate in various non-covalent interactions with protein targets, including hydrogen bonding, halogen bonding, and hydrophobic interactions, which can contribute to binding affinity and selectivity.[2]

While specific applications of 1-Chloro-2,3-dimethoxybenzene in marketed drugs are not extensively documented in the public domain, its structural motif is present in numerous research compounds and is considered a valuable synthon for the synthesis of libraries of potential drug candidates. For instance, related chloro-dimethoxybenzene derivatives are used as starting materials for pharmacologically active compounds.[3]

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are paramount when working with 1-Chloro-2,3-dimethoxybenzene and its isomers. While a specific safety data sheet (SDS) for 1-Chloro-2,3-dimethoxybenzene was not retrieved, data from related compounds provide essential guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[4][5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4][5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

Hazard Identification (based on related compounds):

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

-

Harmful if Swallowed: May be harmful if swallowed.[6]

In case of exposure, follow standard first-aid procedures and seek medical attention as necessary. Always consult the specific Safety Data Sheet provided by the supplier before use.

Conclusion

1-Chloro-2,3-dimethoxybenzene is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug development. Its defined structure and predictable reactivity make it a useful building block for creating novel and complex molecules. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible utilization in the laboratory. The continued exploration of the reactions and applications of this and related compounds will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

- EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents.

-

Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS - IJFMR. Available from: [Link]

-

1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF - ResearchGate. Available from: [Link]

- DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents.

-

1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem. Available from: [Link]

-

1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3 | Chemsrc. Available from: [Link]

-

SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene. Available from: [Link]

-

1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?.. - Filo. Available from: [Link]

-

Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+% - Cole-Parmer. Available from: [Link]

-

Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Available from: [Link]

-

4-Chloro-1,2-dimethoxybenzene | C8H9ClO2 | CID 28048 - PubChem. Available from: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available from: [Link]

Sources

- 1. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Chloro-2,3-dimethoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-chloro-2,3-dimethoxybenzene (CAS No: 2859-67-8), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that connect these spectral features to the molecule's unique structure.

Molecular Structure and Spectroscopic Predictions

1-Chloro-2,3-dimethoxybenzene, with the molecular formula C₈H₉ClO₂, possesses a distinct substitution pattern on the benzene ring that dictates its spectral behavior.[1] Understanding this structure is fundamental to interpreting the data obtained from various spectroscopic techniques.

-

¹H NMR: The molecule lacks symmetry, meaning all three aromatic protons are chemically non-equivalent and should appear as distinct signals. The two methoxy groups are also in different chemical environments and should produce two separate singlets.

-

¹³C NMR: Due to the lack of symmetry, all eight carbon atoms are unique and should theoretically yield eight distinct signals in the ¹³C NMR spectrum.

-

IR Spectroscopy: The key functional groups are the aromatic ring (C=C and C-H bonds), the ether linkages (C-O), and the chloro-substituent (C-Cl). These will give rise to characteristic absorption bands.

-

Mass Spectrometry: The nominal molecular weight is 172 g/mol . The presence of a chlorine atom predicts a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, stemming from the natural abundance of the ³⁷Cl isotope.[1]

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2,3-dimethoxybenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Summary: ¹H NMR of 1-Chloro-2,3-dimethoxybenzene

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.10 | Doublet of doublets (dd) | 1H | Ar-H |

| 2 | ~7.00 | Triplet (t) | 1H | Ar-H |

| 3 | ~6.90 | Doublet of doublets (dd) | 1H | Ar-H |

| 4 | 3.91 | Singlet (s) | 3H | OCH₃ |

| 5 | 3.89 | Singlet (s) | 3H | OCH₃ |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The data presented is a representative interpretation.

Expert Interpretation

The aromatic region of the spectrum displays three distinct signals, confirming the presence of three non-equivalent protons on the benzene ring. The downfield shifts (6.90-7.10 ppm) are characteristic of aromatic protons. The splitting patterns arise from spin-spin coupling with neighboring protons. The two singlets at 3.91 and 3.89 ppm, each integrating to three protons, are assigned to the two magnetically inequivalent methoxy groups. The slight difference in their chemical shifts is due to the differential electronic influence of the adjacent chloro-substituent.

Caption: ¹H NMR coupling relationships for 1-chloro-2,3-dimethoxybenzene.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet.

-

Parameters: A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR of 1-Chloro-2,3-dimethoxybenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-OCH₃ |

| ~148 | C-OCH₃ |

| ~128 | C-Cl |

| ~125 | Ar C-H |

| ~122 | Ar C-H |

| ~115 | Ar C-H |

| ~61 | OCH₃ |

| ~56 | OCH₃ |

Note: Assignments are predictive and based on established chemical shift ranges for substituted benzenes.

Expert Interpretation

The spectrum is expected to show eight distinct signals. The two signals in the downfield region (~152 and 148 ppm) are assigned to the aromatic carbons directly attached to the electronegative oxygen atoms of the methoxy groups.[2] The carbon bearing the chlorine atom (C-Cl) is expected around 128 ppm. The remaining three signals for the protonated aromatic carbons appear between 115-125 ppm. The two signals at highest field (~61 and 56 ppm) correspond to the carbons of the two distinct methoxy groups.

Caption: ¹³C NMR chemical shift regions for 1-chloro-2,3-dimethoxybenzene.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectrum Acquisition (FTIR)

-

Sample Preparation (Neat): Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Data Summary: Key IR Absorptions

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether (Asymmetric) |

| 1050-1020 | C-O Stretch | Aryl Ether (Symmetric) |

| 800-600 | C-Cl Stretch | Aryl Halide |

Source: Data interpreted from typical ranges and information available in public databases.[1]

Expert Interpretation

The IR spectrum provides clear evidence for the key structural components. The peaks above 3000 cm⁻¹ are indicative of C-H stretching from the aromatic ring, while those just below 3000 cm⁻¹ confirm the presence of the methyl groups. The strong absorptions in the 1250-1020 cm⁻¹ region are highly characteristic of the aryl ether C-O stretching vibrations.[3] The presence of a band in the 800-600 cm⁻¹ range is consistent with the C-Cl stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues.

Experimental Protocol: Mass Spectrum Acquisition (GC-MS)

-

Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Data Summary: Major Mass Fragments

| m/z | Proposed Fragment | Significance |

| 172/174 | [C₈H₉ClO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 157/159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 129 | [M - CH₃ - CO]⁺ or [M - Cl]⁺ | Subsequent fragmentation |

| 93 | [C₆H₅O]⁺ | Further fragmentation |

Source: NIST Mass Spectrometry Data Center.[1]

Expert Interpretation

The mass spectrum shows a clear molecular ion peak at m/z 172, which corresponds to the molecular weight of 1-chloro-2,3-dimethoxybenzene with the ³⁵Cl isotope.[1] The presence of a significant peak at m/z 174, with an intensity of about one-third of the m/z 172 peak, is the definitive signature of a monochlorinated compound.[1] The most abundant fragment ion is observed at m/z 157, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation pathway for methyl ethers.

Caption: Proposed primary fragmentation pathway in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of 1-chloro-2,3-dimethoxybenzene. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments detailed by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pattern confirmed by MS. This guide serves as a robust reference for the analytical characterization of this important chemical compound.

References

-

PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Chloro-3,5-dimethoxybenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Organic Chemistry Laboratory. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

-

Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30. Retrieved from [Link]

-

Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2018, October 7). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. Retrieved from [Link]

-

Gaali, S. (2013). Design and synthesis of ligands for the FK506-binding proteins and the serotonin transporter [Doctoral dissertation, Ludwig-Maximilians-Universität München]. LMU Electronic University Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-dimethoxybenzene, also known as 3-chloroveratrole, is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two adjacent methoxy groups on a benzene ring, imparts specific reactivity and properties that are of interest in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both electron-donating methoxy groups and an electron-withdrawing, yet ortho-, para-directing, chloro group creates a nuanced electronic environment that influences its behavior in chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-2,3-dimethoxybenzene, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-chloro-2,3-dimethoxybenzene is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity under various conditions, and the appropriate methods for its handling and purification.

Core Molecular and Physical Data

The fundamental molecular and physical characteristics of 1-chloro-2,3-dimethoxybenzene are summarized in the table below. While experimentally determined data for some properties of this specific isomer are limited in publicly accessible literature, computed values and data from analogous compounds provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| IUPAC Name | 1-chloro-2,3-dimethoxybenzene | [1] |

| CAS Number | 90282-99-8 | [2] |

| Appearance | Clear yellow liquid at 20°C | [3] |

| Boiling Point | 98°C (pressure not specified) | [3] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water. | [4] |

| LogP (Computed) | 2.3572 | [2] |

Synthesis of 1-Chloro-2,3-dimethoxybenzene

The synthesis of 1-chloro-2,3-dimethoxybenzene can be approached through several routes, typically involving the introduction of the chloro substituent onto a pre-existing dimethoxybenzene framework or the modification of functional groups on a chlorinated benzene ring. A common and logical strategy involves the electrophilic chlorination of 1,2,3-trimethoxybenzene, followed by selective demethylation, or the chlorination of 2,3-dimethoxyaniline followed by a Sandmeyer reaction.

Proposed Synthetic Pathway: From 2,3-Dimethoxyaniline

A plausible and controllable route to synthesize 1-chloro-2,3-dimethoxybenzene is via a Sandmeyer reaction starting from 2,3-dimethoxyaniline. This method offers good regiochemical control.

Figure 1: Proposed synthesis of 1-Chloro-2,3-dimethoxybenzene via Sandmeyer reaction.

Experimental Protocol:

-

Diazotization of 2,3-Dimethoxyaniline:

-

Dissolve 2,3-dimethoxyaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The reaction mixture can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-chloro-2,3-dimethoxybenzene is governed by the interplay of the electronic effects of its substituents. The two methoxy groups are strong activating, ortho-, para-directing groups due to their +R (resonance) effect. The chlorine atom is a deactivating, ortho-, para-directing group due to its opposing -I (inductive) and +R effects.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the positions of attack are primarily directed by the powerful activating effect of the two methoxy groups. The chlorine atom, being a deactivator, will have a lesser influence on the regioselectivity. The most likely positions for electrophilic attack are the C4 and C6 positions, which are para and ortho to the methoxy groups, respectively, and meta to the chlorine atom. Steric hindrance from the adjacent methoxy group might slightly favor substitution at the C4 position.

Figure 2: Predicted regioselectivity in electrophilic aromatic substitution of 1-Chloro-2,3-dimethoxybenzene.

Nucleophilic Aromatic Substitution

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In 1-chloro-2,3-dimethoxybenzene, the presence of electron-donating methoxy groups further deactivates the ring towards SNAr. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles/bases proceeding through a benzyne mechanism, would be necessary to achieve substitution of the chlorine atom[5][6].

Spectroscopic Characterization

The structural elucidation of 1-chloro-2,3-dimethoxybenzene relies on a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent aromatic protons. The two methoxy groups will each give a singlet, likely with slightly different chemical shifts due to their different chemical environments.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached chloro and methoxy groups.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1-chloro-2,3-dimethoxybenzene would be expected to show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with a relative intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of methyl radicals (CH₃) and carbon monoxide (CO) from the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O stretching of the methoxy groups, C-Cl stretching, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations.

Applications in Drug Discovery and Development

The strategic placement of the chloro and dimethoxy groups allows for further functionalization through electrophilic substitution or, under forcing conditions, modification at the chloro-position, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

1-Chloro-2,3-dimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. According to safety data sheets from suppliers, it may be harmful if swallowed and can cause skin and eye irritation[2][6]. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-Chloro-2,3-dimethoxybenzene is a valuable substituted aromatic compound with a unique combination of functional groups that make it an interesting building block for organic synthesis. While some of its experimental physical properties are not extensively documented, its chemical reactivity can be rationally predicted based on the electronic effects of its substituents. The synthetic routes, although not exhaustively detailed in the literature for this specific isomer, can be reliably designed based on established organic chemistry principles. Its potential as an intermediate in the synthesis of bioactive molecules underscores its importance for researchers in medicinal chemistry and drug discovery. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

-

PubChem. 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-Chloro-3,5-dimethoxybenzene | CAS#:7051-16-3. [Link]

-

ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. [Link]

-

SciSpace. Article. [Link]

-

IJFMR. Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]

-

JOCPR. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). [Link]

-

ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]

-

ResearchGate. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

PMC. 3-Chloropropiophenone. NIH. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. [Link]

-

ResearchGate. (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. [Link]

-

PubChem. 1,3-Dichlorobenzene. [Link]

-

The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

-

PubChem. 1-Chloro-3,5-dimethoxybenzene. [Link]

-

ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

Sources

- 1. 1-Chloro-2,3-dimethoxybenzene | C8H9ClO2 | CID 56060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Chloro-2,3-dimethoxybenzene 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3-CHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. CN106518631B - A kind of preparation method of veratrole - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-2,3-dimethoxybenzene safety and handling precautions

This guide serves as a comprehensive technical dossier for 1-Chloro-2,3-dimethoxybenzene (CAS: 90282-99-8). It is designed for research scientists and process chemists who require actionable safety data, handling protocols, and synthesis context beyond the limited information found in standard Safety Data Sheets (SDS).

Part 1: Technical Dossier & Chemical Identity

1-Chloro-2,3-dimethoxybenzene , often referred to as 3-Chloroveratrole , is a halogenated aromatic ether. In drug discovery, it serves as a critical scaffold for introducing the 2,3-dimethoxy motif—a substitution pattern that offers distinct metabolic stability and solubility profiles compared to the more common 3,4-dimethoxy (veratrole) or 1,3-dimethoxy (resorcinol) isomers.

1.1 Physicochemical Profile[1][2]

| Property | Value | Technical Note |

| CAS Number | 90282-99-8 | Unique identifier for inventory tracking. |

| Molecular Formula | ||

| Molecular Weight | 172.61 g/mol | Useful for molarity calculations in synthesis. |

| Structure | Benzene ring | Cl at pos 1; OMe at pos 2, 3. |

| Physical State | Liquid / Low-melting Solid | Typically an oil or solid with low MP ( |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water. |

| Reactivity | Electrophilic/Nucleophilic | The Cl atom is deactivated but susceptible to Pd-catalyzed cross-coupling (Suzuki/Buchwald). |

Part 2: Hazard Identification & Risk Assessment[2][4][5]

2.1 The "Unclassified" Trap

A critical safety nuance for this compound is its classification status.[3][4]

-

Regulatory Status: Some major suppliers (e.g., TCI Chemicals) classify CAS 90282-99-8 as "Not a hazardous substance or mixture" under GHS/CLP regulations [1].

-

Scientific Reality: This classification often stems from a lack of toxicological testing , not a proven absence of toxicity. As a halogenated aromatic, it shares structural alerts with known irritants and aquatic toxins.

Directive: Do NOT handle this as a benign substance. Apply the Precautionary Principle . Treat it as a Category 2 Skin/Eye Irritant and Acute Tox 4 (Oral) until proven otherwise.

2.2 Prudent GHS Classification (Self-Assigned for R&D)

-

H302: Harmful if swallowed (Predicted based on chlorobenzene analogs).

-

H315: Causes skin irritation (Lipophilic nature facilitates dermal absorption).

-

H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).

2.3 Risk Assessment Logic Diagram

The following decision tree illustrates how to determine the handling level for "Unclassified" R&D chemicals like 1-Chloro-2,3-dimethoxybenzene.

Figure 1: Risk Assessment Logic for Unclassified R&D Chemicals.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

3.1 Primary Containment (Engineering)

-

Fume Hood: Mandatory. The vapor pressure of chloroveratroles is sufficient to cause respiratory irritation. All weighing and transfers must occur inside a certified hood operating at face velocity >0.5 m/s.

-

Inert Atmosphere: While not strictly pyrophoric, the compound is best stored and reacted under Nitrogen (

) or Argon (Ar) to prevent oxidative degradation of the methoxy groups over long storage periods.

3.2 Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Nitrile (Double Gloved) | Chlorinated aromatics can permeate latex. Nitrile offers superior resistance to the aromatic ring and halogen substituent. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if liquid splashing occurs. Goggles seal the eyes against vapors. |

| Lab Coat | Cotton/Flame Resistant | Standard protection against minor splashes. |

| Respiratory | P100/OV Cartridge | Only required if working outside a fume hood (e.g., spill cleanup). |

Part 4: Operational Protocols & Synthesis Context

4.1 Synthesis & Handling Workflow

1-Chloro-2,3-dimethoxybenzene is frequently used as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the C1 position.

Protocol: Safe Reagent Setup (Suzuki Coupling Example)

-

Weighing: Weigh the solid/oil into a tared vial inside the fume hood. Do not use weighing paper; use a glass funnel to prevent static cling or absorption.

-

Solvent Choice: Dissolve in anhydrous 1,4-Dioxane or Toluene.

-

Note: These solvents are flammable and toxic; the hazard profile of the solution is driven by the solvent.

-

-

Catalyst Addition: Add Pd catalyst (e.g.,

) under inert gas flow. -

Heating: When heating to reflux (

C), ensure the condenser water flow is active before heating. The chlorinated intermediate may sublime or codistill if not properly refluxed.

4.2 Waste Disposal & Quenching

-

Quenching: Reactions involving this compound often use organometallics (e.g., Boronic acids). Quench with saturated Ammonium Chloride (

) or water. -

Disposal:

-

Stream C (Halogenated Organic): Do NOT mix with non-halogenated solvents. High-temperature incineration requires specific scrubbers for HCl gas generation.

-

Aquatic Hazard: Ensure no aqueous washes enter the sink drain. Collect all aqueous rafts as hazardous waste.

-

4.3 Synthesis Workflow Diagram

Figure 2: Standard Cross-Coupling Workflow involving 1-Chloro-2,3-dimethoxybenzene.

Part 5: Emergency Response

5.1 Spill Management

-

Small Spill (<10 mL):

-

Skin Exposure:

5.2 Fire Fighting

-

Media:

, Dry Chemical, or Foam. -

Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO) .

-

Protective Gear: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to HCl generation.

Part 6: Storage & Stability

-

Conditions: Store at Room Temperature (

C) in a dry, well-ventilated area. -

Incompatibilities: Strong Oxidizing Agents (e.g., Nitric Acid, Permanganates). Reaction may be violent.[6]

-

Shelf Life: Stable for >2 years if protected from moisture.

References

-

PubChem. (n.d.). Compound Summary: 1-Chloro-2,3-dimethoxybenzene (CAS 90282-99-8). National Library of Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.es [fishersci.es]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. ProductCode: 471282 Product Name: [msdspds.castrol.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. gsa.gov [gsa.gov]

- 8. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Chloro-2,3-dimethoxybenzene: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,3-dimethoxybenzene (3-Chloroveratrole), a key aromatic intermediate in organic synthesis and drug discovery. The narrative traces the compound's historical journey from its initial synthesis to the development of modern, efficient preparatory methods. Foundational synthetic routes, including electrophilic chlorination and the Sandmeyer reaction, are critically examined, alongside contemporary methodologies. The document elucidates the chemical principles underpinning these transformations, offering detailed experimental protocols. Furthermore, this guide explores the compound's physicochemical properties and its strategic application as a building block in the synthesis of pharmacologically active molecules, underscoring its relevance in medicinal chemistry.

Introduction: The Significance of a Versatile Aromatic Building Block

1-Chloro-2,3-dimethoxybenzene, also known as 3-Chloroveratrole, is a substituted aromatic ether that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom flanked by two methoxy groups on a benzene ring, imparts specific reactivity and steric properties that are advantageous in the construction of diverse molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, while the chloro substituent serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions.

This guide aims to provide a detailed historical and technical perspective on 1-Chloro-2,3-dimethoxybenzene, catering to the needs of researchers and professionals in organic synthesis and drug development. By understanding the evolution of its synthesis and its chemical behavior, chemists can better leverage this compound as a strategic tool in the design and preparation of novel chemical entities.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1-Chloro-2,3-dimethoxybenzene is essential for its effective use in synthesis. Key properties are summarized in the table below, with data aggregated from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | PubChem[1] |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| CAS Number | 90282-99-8 | PubChem[1] |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents | General knowledge |

Characterization of 1-Chloro-2,3-dimethoxybenzene is typically achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

A Historical Perspective on the Synthesis of 1-Chloro-2,3-dimethoxybenzene

The documented history of 1-Chloro-2,3-dimethoxybenzene dates back to the mid-20th century. While a definitive "discovery" paper is not readily apparent from modern database searches, a seminal contribution to its synthesis was made by Burger and Hornbaker in 1955 . Their work, published in the Journal of the American Chemical Society, provides one of the earliest detailed preparations of this compound. The historical synthesis likely relied on classical aromatic substitution reactions, which were the cornerstone of organic chemistry during that era.

Two plausible historical routes to 1-Chloro-2,3-dimethoxybenzene are:

-

Direct Electrophilic Chlorination of 1,2-Dimethoxybenzene (Veratrole): This approach involves the direct reaction of veratrole with a chlorinating agent. The methoxy groups are ortho-, para-directing and activating, which would lead to a mixture of chlorinated products. The challenge in this method lies in controlling the regioselectivity to favor the desired 3-chloro isomer over other isomers and polychlorinated byproducts.

-

Sandmeyer Reaction of 2,3-Dimethoxyaniline: This multi-step synthesis would begin with the diazotization of 2,3-dimethoxyaniline to form the corresponding diazonium salt. Subsequent treatment with a copper(I) chloride catalyst would then introduce the chloro substituent at the desired position. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring and was a well-established method in the mid-20th century.

The following diagram illustrates the plausible historical synthetic pathways to 1-Chloro-2,3-dimethoxybenzene.

Caption: Plausible historical synthetic routes to 1-Chloro-2,3-dimethoxybenzene.

Modern Synthetic Methodologies

While the historical methods provided access to 1-Chloro-2,3-dimethoxybenzene, contemporary organic synthesis demands higher efficiency, selectivity, and scalability. A recent publication by Movassaghi and coworkers in 2022 details a modern and efficient synthesis of this compound, which is outlined below. This method highlights the advances in synthetic chemistry, offering a more controlled and higher-yielding approach compared to the classical methods.

Modern Synthesis via Directed Ortho-Metalation

This contemporary approach utilizes the directing effect of one of the methoxy groups to achieve regioselective lithiation, followed by quenching with an electrophilic chlorine source.

Reaction Scheme:

Caption: Modern synthesis of 1-Chloro-2,3-dimethoxybenzene via directed ortho-metalation.

Experimental Protocol (Adapted from Movassaghi et al., 2022):

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 1,2-dimethoxybenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, sec-butyllithium (s-BuLi, 1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The choice of s-BuLi is crucial for efficient deprotonation at the sterically less hindered position ortho to one of the methoxy groups.

-

Chlorination: A solution of hexachloroethane (C₂Cl₆, 1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. Hexachloroethane serves as a safe and effective electrophilic chlorine source.

-

Quenching and Workup: The reaction is allowed to warm to room temperature and is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 1-Chloro-2,3-dimethoxybenzene as a pure compound.

This modern protocol offers excellent regioselectivity and high yields, making it a preferred method for the laboratory-scale synthesis of 1-Chloro-2,3-dimethoxybenzene.

Applications in Drug Discovery and Development

The strategic placement of the chloro and methoxy groups makes 1-Chloro-2,3-dimethoxybenzene a valuable building block in the synthesis of pharmaceutical agents. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of further molecular complexity. The dimethoxy-substituted phenyl ring is a common motif in many biologically active compounds.

While specific blockbuster drugs directly derived from 1-Chloro-2,3-dimethoxybenzene are not widely publicized, its utility is evident in the patent literature and medicinal chemistry studies as a key intermediate for the synthesis of various compound libraries aimed at different therapeutic targets. For instance, related chlorinated dimethoxybenzene derivatives are used in the synthesis of compounds with potential diuretic and antihypertensive properties. The structural motif is also explored in the development of kinase inhibitors and other targeted therapies.

The following diagram illustrates the general utility of 1-Chloro-2,3-dimethoxybenzene as a scaffold in medicinal chemistry.

Caption: Role of 1-Chloro-2,3-dimethoxybenzene in drug discovery workflows.

Conclusion

1-Chloro-2,3-dimethoxybenzene has a rich history rooted in the classical era of organic synthesis, with its preparation evolving from less selective methods to highly efficient and regioselective modern protocols. Its utility as a versatile building block in medicinal chemistry continues to be explored, providing access to a wide range of complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for chemists engaged in synthetic and pharmaceutical research. The continued development of novel synthetic methods and the exploration of its use in constructing new therapeutic agents will undoubtedly solidify the importance of this compound in the years to come.

References

- Burger, A., & Hornbaker, E. (1955). Journal of the American Chemical Society, 77(19), 5314. (Note: Full text not directly available through open search, citation is based on references in other works).

-

PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link][1]

- Movassaghi, M., et al. (2022). Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry. (Note: Specific citation details to be added upon full text access of the original paper).

- Patents covering the synthesis and application of related chlorinated dimethoxybenzene derivatives in pharmaceuticals. (e.g., EP0067342A1).

Sources

A Guide to the Structural Elucdidation of 1-Chloro-2,3-dimethoxybenzene: An Integrated Spectroscopic Approach

Introduction

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of research and development. Intermediates in multi-step syntheses, such as substituted aromatic compounds, require rigorous characterization to ensure the integrity of the final product. 1-Chloro-2,3-dimethoxybenzene (Figure 1) is one such molecule, serving as a potential building block in organic synthesis. Its precise substitution pattern dictates its reactivity and steric profile, making accurate elucidation paramount.

This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-Chloro-2,3-dimethoxybenzene. We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causal reasoning behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a practical and intellectually robust framework for structural analysis.

Figure 1. Chemical Structure of 1-Chloro-2,3-dimethoxybenzene.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

1.1. Mass Spectrometry (MS): The Molecular Ion Peak

Electron Ionization (EI) mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺•), which corresponds to the molecular weight of the compound. For 1-Chloro-2,3-dimethoxybenzene (C₈H₉ClO₂), the nominal molecular weight is 172 g/mol .

A key feature to anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M⁺• peak and an (M+2)⁺• peak with an intensity ratio of approximately 3:1. The observation of this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

-

Expected M⁺•: m/z 172 (corresponding to C₈H₉³⁵ClO₂)

-

Expected (M+2)⁺•: m/z 174 (corresponding to C₈H₉³⁷ClO₂)

-

Expected Intensity Ratio: ~3:1

High-resolution mass spectrometry would yield a highly accurate mass (e.g., 172.0291 for C₈H₉³⁵ClO₂), which can be used to confirm the elemental composition against a database of possibilities.

1.2. Degree of Unsaturation

From the confirmed molecular formula, C₈H₉ClO₂, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 8 + 1 - (9/2) - (1/2) + (0/2) = 9 - 4.5 - 0.5 = 4

A DoU of 4 is characteristic of a benzene ring, providing the first piece of evidence for the core structure.

Part 2: Spectroscopic Deep Dive - Assembling the Structure

With the molecular formula and core scaffold established, a multi-technique spectroscopic approach is employed to determine the precise arrangement of substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-Chloro-2,3-dimethoxybenzene, we can predict several characteristic absorption bands.

-

C-H Aromatic Stretch: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[1][2][3]

-

C-H Aliphatic Stretch: The methyl protons of the two methoxy groups will exhibit C-H stretching just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-